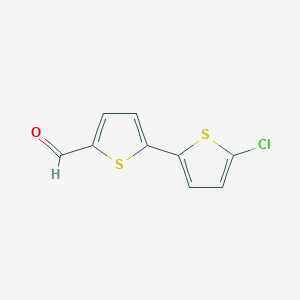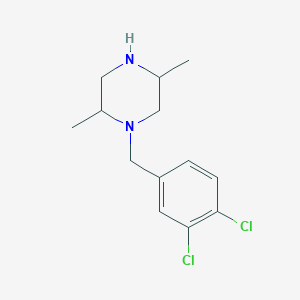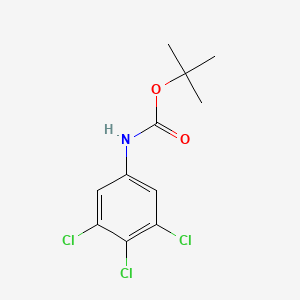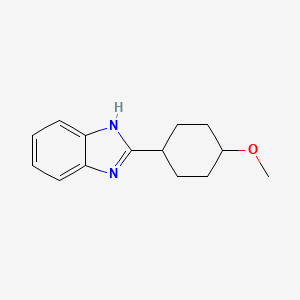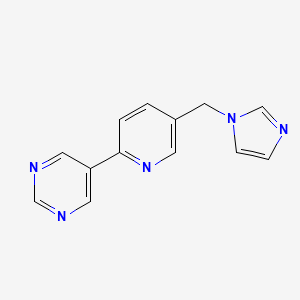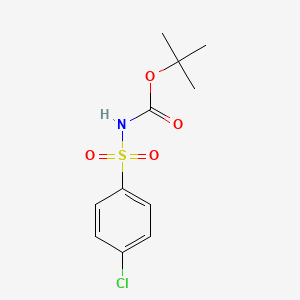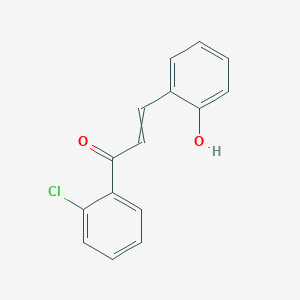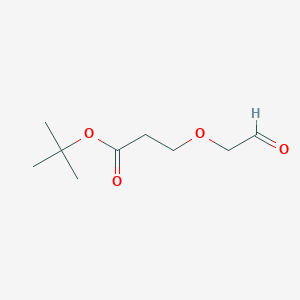![molecular formula C15H18N4O5S2 B8532630 Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide CAS No. 5435-19-8](/img/structure/B8532630.png)
Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two 4-methylphenylsulfonyl groups attached to a urea backbone. This compound has garnered interest due to its potential use in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide typically involves the reaction of 4-methylphenylsulfonyl chloride with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for mixing, temperature control, and purification can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide can be compared with other similar compounds, such as:
Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate: This compound has a similar sulfonyl group but differs in its overall structure and applications.
2-[(4-methylphenyl)sulfonyl]amino]-3-sulfanylpropanoic acid: This compound also contains a sulfonyl group and is studied for its antiulcer properties.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5435-19-8 |
|---|---|
Molecular Formula |
C15H18N4O5S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1,3-bis[(4-methylphenyl)sulfonylamino]urea |
InChI |
InChI=1S/C15H18N4O5S2/c1-11-3-7-13(8-4-11)25(21,22)18-16-15(20)17-19-26(23,24)14-9-5-12(2)6-10-14/h3-10,18-19H,1-2H3,(H2,16,17,20) |
InChI Key |
VHDQWGMVEFANPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
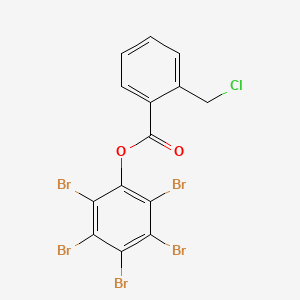
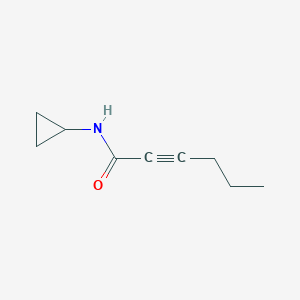
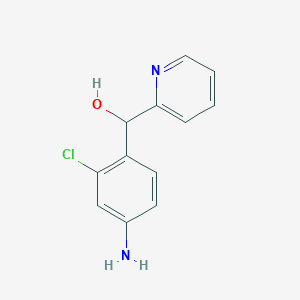
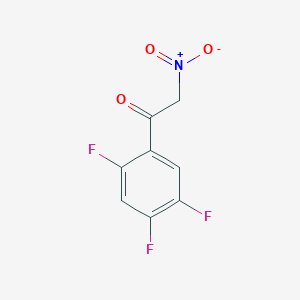
![1h-Indazole-1-carboxylic acid,6-[(2-hydroxybenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8532585.png)
